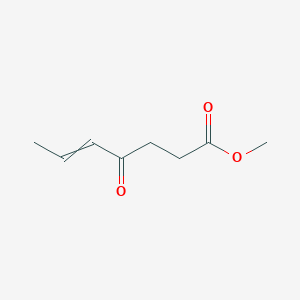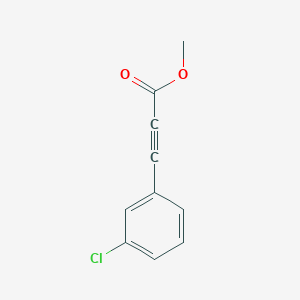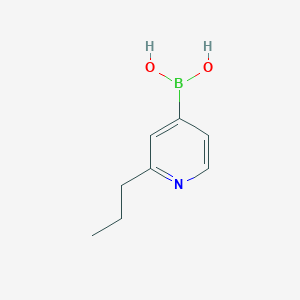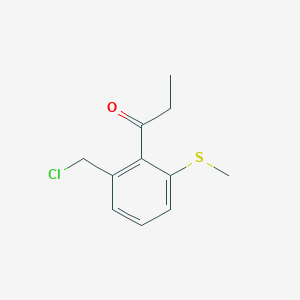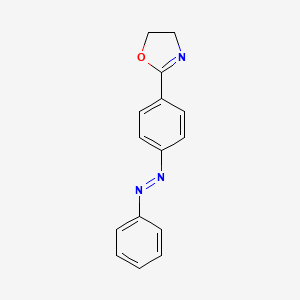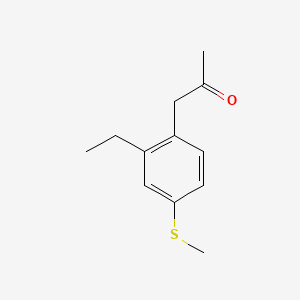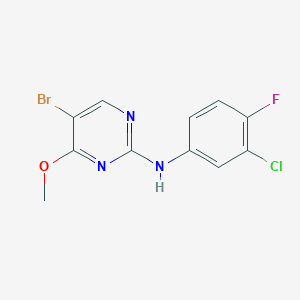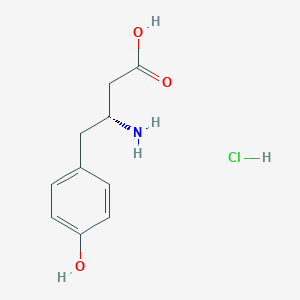
D-|A-Homo-Tyr-OH.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-|A-Homo-Tyr-OH.HCl: is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.68 g/mol . It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used in peptide synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-|A-Homo-Tyr-OH.HCl can be achieved through solid-phase peptide synthesis (SPPS) using fluoren-9-ylmethoxycarbonyl (Fmoc)-based chemistry . The process involves the following steps:
Fmoc Protection: The amino group of the tyrosine derivative is protected using the Fmoc group.
Coupling: The protected amino acid is coupled with other amino acids or peptides using carbodiimide-based coupling agents.
Deprotection: The Fmoc group is removed using piperidine, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS techniques. The use of automated peptide synthesizers allows for the efficient and high-throughput production of this compound. The process is optimized to minimize the use of hazardous reagents and solvents, making it more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: D-|A-Homo-Tyr-OH.HCl undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine derivative can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced tyrosine derivatives.
Substitution: Halogenated tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-|A-Homo-Tyr-OH.HCl is used in the synthesis of peptides and proteins. It serves as a building block in the development of novel peptides with potential therapeutic applications .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It is also employed in the development of peptide-based probes for imaging and diagnostic purposes .
Medicine: this compound has potential applications in drug development. It is used in the design of peptide-based drugs targeting specific receptors and enzymes. The compound’s ability to modulate biological pathways makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its unique chemical properties make it suitable for various applications, including the development of bioactive surfaces and materials .
Wirkmechanismus
The mechanism of action of D-|A-Homo-Tyr-OH.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to changes in the conformation and activity of the target proteins, resulting in various biological effects .
Molecular Targets and Pathways:
Enzymes: this compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: The compound can bind to receptors, modulating their signaling pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
L-|A-Homo-Tyr-OH.HCl: A similar compound with a different stereochemistry.
Tyrosine Derivatives: Other derivatives of tyrosine, such as L-tyrosine and D-tyrosine, share similar chemical properties but differ in their biological activities.
Uniqueness: D-|A-Homo-Tyr-OH.HCl is unique due to its specific stereochemistry and chemical structure. This uniqueness allows it to interact with molecular targets in a distinct manner, leading to different biological effects compared to other tyrosine derivatives .
Eigenschaften
Molekularformel |
C10H14ClNO3 |
|---|---|
Molekulargewicht |
231.67 g/mol |
IUPAC-Name |
(3R)-3-amino-4-(4-hydroxyphenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H/t8-;/m1./s1 |
InChI-Schlüssel |
HCZHTEBBIGUZTQ-DDWIOCJRSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)O.Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


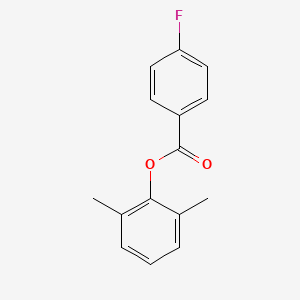
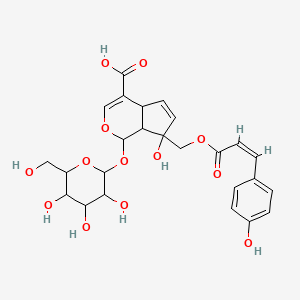
![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide](/img/structure/B14075130.png)

